molecular formula C14H17NO5S B1665201 Fasidotrilat CAS No. 135038-59-4

Fasidotrilat

Cat. No. B1665201
M. Wt: 311.36 g/mol
InChI Key: TXSINLUUGRGAJO-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aladotrilat inhibits neutral endopeptidase;  its prodrug is aladrotril.

Scientific Research Applications

1. Treatment of Hypertension and Congestive Heart Failure

  • Fasidotril, a prodrug of Fasidotrilat, has been under development by Eli Lilly for the treatment of hypertension and congestive heart failure (CHF). Phase II trials investigating its potential were ongoing as of 2003 in the US and Europe (Ozdener & Ozdemir, 2003).

2. Antihypertensive Activity

  • A study assessed the antihypertensive activity of Fasidotril in various models of hypertension in rats and in patients with mild-to-moderate essential hypertension. The treatment resulted in a significant decrease in blood pressure in hypertensive rats and lowered blood pressure in human patients as well (Laurent et al., 2000).

3. Burn Wound Healing

  • Although not directly related to Fasidotrilat, research on fusidic acid (FA), which shares some chemical similarities, has shown potential in burn wound healing. A study evaluated the effectiveness of fusidic acid loaded in a microemulsion-based gel for the treatment of burn wounds in rats (Okur et al., 2020).

4. Quantum Dots for Diagnostic Imaging

  • In the broader context of scientific applications, studies on quantum dots, which are used in diagnostic imaging and have potential overlaps with Fasidotrilat-related research in terms of bioimaging applications, have shown promise for high-resolution cellular imaging and tumor targeting (Michalet et al., 2005).

5. Solid-State Characterization

  • Solid-state characterization of fusidic acid (FA), which is related in context to Fasidotrilat, has been studied, providing insights into the existence of polymorphic forms and amorphates of FA (Gilchrist et al., 2012).

properties

CAS RN

135038-59-4

Product Name

Fasidotrilat

Molecular Formula

C14H17NO5S

Molecular Weight

311.36 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C14H17NO5S/c1-8(14(17)18)15-13(16)10(6-21)4-9-2-3-11-12(5-9)20-7-19-11/h2-3,5,8,10,21H,4,6-7H2,1H3,(H,15,16)(H,17,18)/t8-,10+/m0/s1

InChI Key

TXSINLUUGRGAJO-WCBMZHEXSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC2=C(C=C1)OCO2)CS

SMILES

CC(C(=O)O)NC(=O)C(CC1=CC2=C(C=C1)OCO2)CS

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC2=C(C=C1)OCO2)CS

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

aladotrilat
Fasidotrilat
N-(3-(3,4-methylenedioxyphenyl)-2-mercaptomethyl-1-oxopropyl)-alanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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